2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one, also known as SBI-425, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. SBI-425 has been developed as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one works by inhibiting the activity of PTP1B, a phosphatase enzyme that dephosphorylates tyrosine residues on insulin receptor substrate proteins. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and metabolic disorders. In addition, this compound has been shown to reduce body weight and fat mass, possibly through the activation of brown adipose tissue. This compound has also been shown to improve lipid metabolism and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one is its specificity for PTP1B, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it suitable for use in animal studies and potentially in human clinical trials. One limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies and potentially in human patients.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one. One area of interest is the development of more potent and selective PTP1B inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the effects of this compound on other metabolic pathways and diseases, such as obesity, cardiovascular disease, and cancer. Finally, the development of this compound as a therapeutic agent for human use will require further preclinical and clinical studies to evaluate its safety and efficacy.
Métodos De Síntesis
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one was synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a spirocyclic intermediate, which is then functionalized with a phenylsulfonyl group and a 2-methoxyethyl group. The final product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one has been extensively studied in preclinical models of diabetes and metabolic disorders. In animal studies, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight and fat mass. These effects are thought to be mediated through the inhibition of PTP1B and the activation of insulin signaling pathways.
Propiedades
IUPAC Name |
9-(benzenesulfonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-14-13-19-15-18(8-7-17(19)21)9-11-20(12-10-18)25(22,23)16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPAOYKVZYECRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCC1=O)CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.